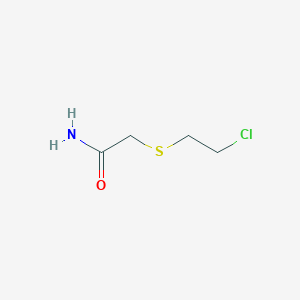

2-(2-Chloroethylsulfanyl)acetamide

Description

2-(2-Chloroethylsulfanyl)acetamide is a chloro-substituted acetamide derivative characterized by a sulfanyl group (-S-) linked to a 2-chloroethyl chain at the α-carbon of the acetamide backbone. Its structure (Fig. 1) can be represented as CH₂Cl-CH₂-S-CH₂-CONH₂.

The chloroethylsulfanyl moiety may confer alkylating properties, making it reactive toward biological nucleophiles like thiols or amines. Such reactivity is exploited in prodrug design or herbicide development, as seen in structurally related compounds like acetochlor .

Properties

CAS No. |

4332-55-2 |

|---|---|

Molecular Formula |

C4H8ClNOS |

Molecular Weight |

153.63 g/mol |

IUPAC Name |

2-(2-chloroethylsulfanyl)acetamide |

InChI |

InChI=1S/C4H8ClNOS/c5-1-2-8-3-4(6)7/h1-3H2,(H2,6,7) |

InChI Key |

XPIRVDSMDCUNAP-UHFFFAOYSA-N |

Canonical SMILES |

C(CCl)SCC(=O)N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The most direct route involves the nucleophilic substitution of 1,2-dichloroethane with mercaptoacetamide (HS-CH₂-CONH₂). Under basic conditions, the thiol group of mercaptoacetamide is deprotonated to form a thiolate ion (⁻S-CH₂-CONH₂), which attacks the terminal chloride of 1,2-dichloroethane. This results in the displacement of chloride and the formation of the thioether bond (CH₂-S-CH₂-CH₂-Cl), yielding 2-(2-chloroethylsulfanyl)acetamide.

Reaction Equation :

$$

\text{HS-CH}2\text{-CONH}2 + \text{Cl-CH}2\text{-CH}2\text{-Cl} \xrightarrow{\text{Base}} \text{NH}2\text{-CO-CH}2\text{-S-CH}2\text{-CH}2\text{-Cl} + \text{HCl}

$$

Optimized Parameters :

- Solvent : Ethanol or dimethylformamide (DMF) for enhanced solubility of intermediates.

- Temperature : Reflux conditions (70–80°C) to accelerate reaction kinetics.

- Base : Potassium carbonate (K₂CO₃) or sodium hydride (NaH) in stoichiometric amounts.

- Molar Ratio : 1:1.2 (mercaptoacetamide to 1,2-dichloroethane) to minimize di-substitution.

By-Product Formation and Mitigation

Competing reactions include:

- Disulfide Formation : Oxidation of mercaptoacetamide to bis(acetamidomethyl) disulfide. Mitigated by conducting reactions under inert atmosphere (N₂/Ar).

- Di-Substitution : Attack of a second thiolate ion on 1,2-dichloroethane, yielding (CH₂-S-CH₂-CH₂-S-CH₂-CONH₂). Controlled by limiting dichloroethane excess.

Alternative Route: Sulfenyl Chloride Intermediate

Synthesis via 2-Chloroethylsulfenyl Chloride

An alternative pathway employs 2-chloroethylsulfenyl chloride (Cl-CH₂-CH₂-S-Cl) as an electrophilic reagent. Reaction with acetamide in the presence of a Lewis acid catalyst (e.g., AlCl₃) facilitates the formation of the thioether bond.

Reaction Equation :

$$

\text{Cl-CH}2\text{-CH}2\text{-S-Cl} + \text{NH}2\text{-CO-CH}3 \xrightarrow{\text{AlCl}3} \text{NH}2\text{-CO-CH}2\text{-S-CH}2\text{-CH}_2\text{-Cl} + \text{HCl}

$$

Challenges and Limitations

- Reagent Availability : 2-Chloroethylsulfenyl chloride is less commercially accessible, necessitating in situ preparation via chlorination of 2-mercaptoethanol.

- Side Reactions : Competitive acylation at the amide nitrogen may occur, requiring careful temperature control (0–5°C).

Crystallization and Purification Strategies

Solvent Selection

Analytical Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 6.20 (s, 2H, NH₂), 3.55 (t, 2H, CH₂-Cl), 2.95 (t, 2H, CH₂-S), 2.15 (s, 2H, CH₂-CONH₂).

- IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O), 650 cm⁻¹ (C-Cl).

- Mass Spec : m/z 182.0 [M+H]⁺ (calculated for C₄H₈ClNOS⁺: 181.98).

Industrial-Scale Adaptations

Continuous Flow Reactor Design

Recent advancements in flow chemistry enable scalable production by minimizing side reactions. Key parameters include:

- Residence Time : 30–45 minutes at 80°C.

- Catalyst Immobilization : K₂CO₃ supported on mesoporous silica enhances base recycling.

Comparative Analysis of Synthetic Routes

| Parameter | Nucleophilic Substitution | Sulfenyl Chloride Route |

|---|---|---|

| Yield | 65–75% | 50–60% |

| Purity | >95% | 85–90% |

| Scalability | High | Moderate |

| Cost | Low | High |

| By-Products | Disulfides, di-substituted | Acylated amides |

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethylsulfanyl)acetamide undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The chloroethyl group can be reduced to form ethylsulfanylacetamide.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Ethylsulfanylacetamide.

Substitution: Corresponding amides or thioethers.

Scientific Research Applications

2-(2-Chloroethylsulfanyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethylsulfanyl)acetamide involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. The sulfanyl group may also play a role in modulating the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of 2-(2-Chloroethylsulfanyl)acetamide and key analogs is summarized in Table 1.

Table 1: Structural and Functional Comparison of Chloroacetamide Derivatives

Key Observations:

Chloroethyl vs. Aryl Substitutions :

- The chloroethylsulfanyl group in the target compound enhances electrophilicity compared to aryl-substituted analogs (e.g., fluorophenyl in or naphthyl in ). This difference may increase its reactivity in alkylation reactions.

- Acetochlor (2-chloro-N-ethoxymethyl-N-(2-ethyl-6-methylphenyl)acetamide) shares a chloroacetamide core but includes bulky aryl and alkoxy groups, reducing water solubility and increasing soil adsorption .

Sulfanyl vs. Sulfonyl/Sulfonamide Groups :

- Sulfanyl (-S-) groups (as in the target compound and ) are nucleophilic and prone to oxidation, whereas sulfonyl (-SO₂-) groups (e.g., ) are electron-withdrawing and stabilize adjacent electrophilic centers.

- 2-[(2-Chlorophenyl)sulfonyl]-N-(2,4-dichlorophenyl)acetamide () exhibits antimicrobial activity, likely due to sulfonyl-enhanced stability and halogen-mediated membrane disruption .

Environmental and Toxicological Profiles: Acetochlor is a known groundwater contaminant due to its persistence in permeable soils , whereas the environmental impact of 2-(2-Chloroethylsulfanyl)acetamide remains unstudied. N-(2-Chlorophenyl)acetamide () has established safety data, but toxicity for the target compound is uncharacterized .

Biological Activity

2-(2-Chloroethylsulfanyl)acetamide is a compound that has garnered attention due to its potential biological activities. This article provides an overview of its synthesis, biological evaluation, and implications in various biological systems, particularly focusing on its role as a potential therapeutic agent and its mechanisms of action.

Synthesis

The synthesis of 2-(2-Chloroethylsulfanyl)acetamide typically involves the reaction of acetamide derivatives with chloroethyl sulfide. The synthetic pathway can include nucleophilic substitution reactions that yield the desired compound with specific functional groups that enhance its biological activity.

- Inhibition of Cholinesterases : Recent studies have indicated that substituted acetamide derivatives, including 2-(2-Chloroethylsulfanyl)acetamide, exhibit inhibitory effects on cholinesterases such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial in neurotransmitter regulation, particularly in the context of neurodegenerative diseases like Alzheimer's disease .

- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress, leading to activation of inflammatory pathways. For instance, the analog 2-chloroethyl ethyl sulfide (CEES) has been linked to oxidative stress responses that activate signaling pathways associated with inflammation and DNA damage . This suggests that 2-(2-Chloroethylsulfanyl)acetamide may share similar properties.

- Analgesic Properties : Some studies have reported that acetamide derivatives possess analgesic activities. The potential pain-relieving effects were assessed using various nociceptive stimuli tests, indicating that these compounds could modulate pain pathways without significant adverse effects on motor coordination .

Case Studies

- Cholinesterase Inhibition : A study evaluated the efficacy of various acetamide derivatives in inhibiting cholinesterases. It was found that modifications at specific positions on the acetamide structure significantly affected their inhibitory potency against AChE and BChE, highlighting the importance of structural variations in enhancing biological activity .

- Inflammation and Skin Injury : Research on CEES demonstrated its role in causing skin injuries characterized by inflammation and delayed blistering. The study revealed significant increases in inflammatory markers such as COX-2 and iNOS following exposure to CEES, suggesting that similar mechanisms may be involved with 2-(2-Chloroethylsulfanyl)acetamide due to structural similarities .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.